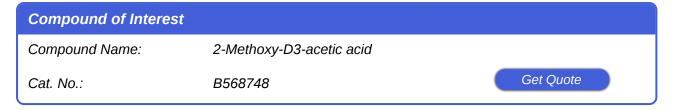


# A Technical Guide to 2-Methoxy-D3-acetic acid for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **2-Methoxy-D3-acetic acid**, a deuterated analog of methoxyacetic acid, for its application in research and development. This document covers commercial sourcing, key chemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its relevant biological pathways.

# **Commercial Availability and Key Properties**

**2-Methoxy-D3-acetic acid** is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The quality and specifications of the product can vary between suppliers. Researchers should carefully consider the purity, isotopic enrichment, and available analytical data when selecting a supplier.

Table 1: Comparison of Commercial Suppliers for 2-Methoxy-D3-acetic acid



Supplier	Product Number (Example)	Purity Specificatio n	Isotopic Enrichment	Available Quantities	Certificate of Analysis
LGC Standards	CDN-D-2854	≥98% Chemical Purity	≥99 atom % D	0.1 g, 0.25 g	Available
Santa Cruz Biotechnolog y	sc-212383	Not specified	Not specified	100 mg, 500 mg, 1 g	Available upon request
Toronto Research Chemicals	M260827	Not specified	Not specified	10 mg, 100 mg	Available

Table 2: Physicochemical Properties of 2-Methoxy-D3-acetic acid

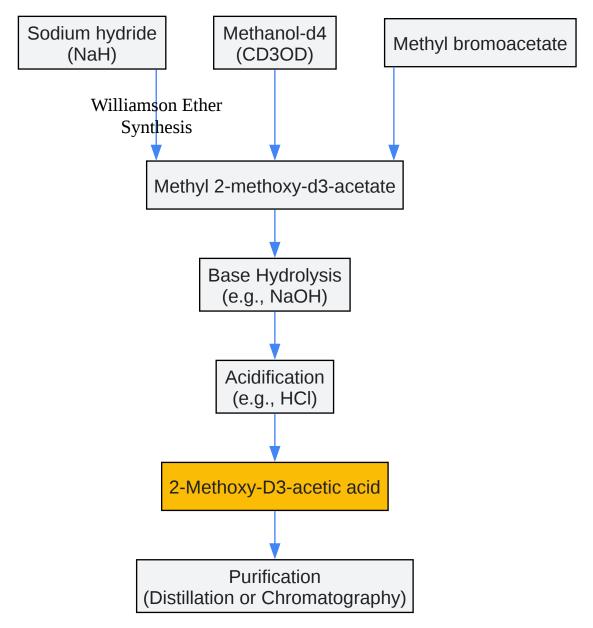
Property	Value		
CAS Number	345910-00-1[1][2]		
Molecular Formula	C <sub>3</sub> H <sub>3</sub> D <sub>3</sub> O <sub>3</sub>		
Molecular Weight	93.10 g/mol [1][2]		
Appearance	Colorless to pale yellow liquid		
Boiling Point	~203-204 °C (for non-deuterated)		
Melting Point	~7 °C (for non-deuterated)		
рКа	~3.57 (for non-deuterated)		
Solubility	Soluble in water, ethanol, diethyl ether		

# **Synthesis and Purification**

The following is a representative protocol for the synthesis of **2-Methoxy-D3-acetic acid**, based on established chemical principles.



# **Synthesis Workflow**



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Caption: Synthetic workflow for 2-Methoxy-D3-acetic acid.

# **Experimental Protocol: Synthesis**

Materials:

Methanol-d4 (CD₃OD)



- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl bromoacetate
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Sodium hydroxide (NaOH)
- · Hydrochloric acid (HCl), concentrated
- Drying agent (e.g., anhydrous magnesium sulfate)

#### Procedure:

- Preparation of Sodium Methoxide-d3: In a flame-dried, three-necked flask equipped with a
  magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g.,
  argon or nitrogen), suspend sodium hydride (1.0 eq) in anhydrous diethyl ether or THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add Methanol-d4 (1.0 eq) dropwise to the suspension. Allow the reaction to stir at 0
   °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of sodium methoxide-d3.
- Williamson Ether Synthesis: To the freshly prepared sodium methoxide-d3 solution, add methyl bromoacetate (1.0 eq) dropwise at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature and quench any unreacted sodium hydride by the slow addition of water.
- Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2methoxy-d3-acetate.



- Hydrolysis: Dissolve the crude ester in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide (1.5 eq).
- Stir the mixture at room temperature for 12-16 hours.
- Acidification and Extraction: After hydrolysis is complete, remove the methanol under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **2-Methoxy-D3-acetic acid**.

### **Experimental Protocol: Purification**

The crude product can be purified by one of the following methods:

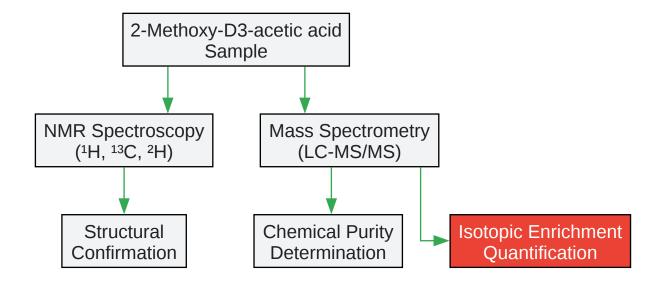
- Vacuum Distillation: This is the preferred method for larger quantities. The product is distilled under reduced pressure to separate it from non-volatile impurities.
- Column Chromatography: For smaller quantities or to remove closely related impurities, silica gel column chromatography can be employed using a solvent system such as a gradient of methanol in dichloromethane.

# **Analytical Methods**

Accurate quantification and characterization of **2-Methoxy-D3-acetic acid** are crucial for its use in research.

### **Analytical Workflow**





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Caption: Analytical workflow for **2-Methoxy-D3-acetic acid** characterization.

# **Experimental Protocol: LC-MS/MS Analysis**

#### Instrumentation:

 High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

#### LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.



• Column Temperature: 40 °C.

MS/MS Conditions (Negative Ion Mode):

- Ion Source: Electrospray Ionization (ESI), negative mode.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Multiple Reaction Monitoring (MRM) Transitions:
  - 2-Methoxy-D3-acetic acid: Precursor ion (m/z) 92.1 -> Product ion (m/z) 46.0 (for quantification), 92.1 -> 32.0 (for confirmation).
  - Methoxyacetic acid (non-deuterated): Precursor ion (m/z) 89.0 -> Product ion (m/z) 43.0.

# Determination of Isotopic Enrichment by Mass Spectrometry

The isotopic enrichment can be determined by comparing the mass spectra of the deuterated and non-deuterated standards.[3] The relative intensities of the molecular ion peaks (M+H or M-H) and their corresponding isotopologues are used to calculate the percentage of deuterium incorporation. High-resolution mass spectrometry can provide more accurate measurements by resolving isobaric interferences.

# **Biological Significance and Signaling Pathway**

Methoxyacetic acid, the non-deuterated form of the title compound, is a known metabolite of ethylene glycol monomethyl ether (EGME). It is recognized for its reproductive and developmental toxicity. The primary mechanism of its toxicity is believed to involve the inhibition of histone deacetylases (HDACs).





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Caption: Metabolic and toxicity pathway of methoxyacetic acid.

The use of **2-Methoxy-D3-acetic acid** as an internal standard in pharmacokinetic and metabolic studies allows for the precise quantification of methoxyacetic acid in biological matrices, helping to elucidate its toxicological profile and metabolic fate.

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### References

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- 2. 2-Methoxyacetic Acid-d3 | LGC Standards [lgcstandards.com]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
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